1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
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Overview
Description
1-(tert-Butoxy)-3-chloro-2-methoxycyclobutane is an organic compound that features a cyclobutane ring substituted with tert-butoxy, chloro, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butoxy)-3-chloro-2-methoxycyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tert-butyl alcohol derivative with a chlorinated cyclobutane precursor in the presence of a base such as sodium or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxy)-3-chloro-2-methoxycyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction to remove the chloro group or reduce the cyclobutane ring.
Common Reagents and Conditions
Substitution: Sodium or potassium tert-butoxide in THF.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of amine or ether derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or reduced cyclobutane derivatives.
Scientific Research Applications
1-(tert-Butoxy)-3-chloro-2-methoxycyclobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-butoxy)-3-chloro-2-methoxycyclobutane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and binding affinity. The chloro and methoxy groups can participate in various chemical reactions, influencing the compound’s overall behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxy)-4-chlorobenzene: Similar in structure but with a benzene ring instead of a cyclobutane ring.
tert-Butyl 4-chlorophenyl ether: Contains a tert-butoxy group attached to a chlorinated phenyl ring.
1-tert-Butoxypropan-2-ol: Features a tert-butoxy group attached to a propanol backbone.
Uniqueness
1-(tert-Butoxy)-3-chloro-2-methoxycyclobutane is unique due to its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to its aromatic or linear counterparts. This uniqueness makes it valuable for specific applications where the rigidity and reactivity of the cyclobutane ring are advantageous .
Properties
CAS No. |
1564986-47-5 |
---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.7 |
Purity |
95 |
Origin of Product |
United States |
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